molecular formula C14H12N2O B6081854 4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one

4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one

Cat. No. B6081854
M. Wt: 224.26 g/mol
InChI Key: KVXIYCDHSAFTMO-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential use in various applications, including medicinal chemistry. This compound is also known as MNDO and has a molecular formula of C16H11N3O. The synthesis of MNDO is a complex process that requires the use of specialized techniques and equipment.

Mechanism of Action

The mechanism of action of MNDO is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. MNDO has also been found to inhibit the growth of blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects
MNDO has been found to have a range of biochemical and physiological effects. Studies have shown that MNDO can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. MNDO has also been found to inhibit the activity of certain enzymes, including topoisomerase II, which is essential for DNA replication.

Advantages and Limitations for Lab Experiments

MNDO has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells. However, MNDO also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on MNDO. One area of focus is the development of new synthetic methods for MNDO that are more efficient and cost-effective. Another area of focus is the investigation of the mechanism of action of MNDO, which could lead to the development of new cancer treatments. Additionally, further studies are needed to investigate the potential use of MNDO in combination with other anticancer drugs to enhance its efficacy.

Synthesis Methods

The synthesis of MNDO involves the use of a multi-step process that includes the reaction of 2-nitrobenzaldehyde with malononitrile, followed by the reduction of the resulting product to form 2-amino-4-methyl-1H-naphthalene. This intermediate is then reacted with chloroacetyl chloride to form MNDO.

Scientific Research Applications

MNDO has been the subject of extensive research due to its potential use in medicinal chemistry. Studies have shown that MNDO exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MNDO has also been found to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(12Z)-13-methyl-10,14-diazatricyclo[7.5.1.05,15]pentadeca-1,3,5(15),6,8,12-hexaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-8-13(17)16-12-7-3-5-10-4-2-6-11(15-9)14(10)12/h2-8,15H,1H3,(H,16,17)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXIYCDHSAFTMO-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC3=C2C(=CC=C3)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/C(=O)NC2=CC=CC3=C2C(=CC=C3)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.